molecular formula C11H22N2O B13175107 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one

1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one

Cat. No.: B13175107
M. Wt: 198.31 g/mol
InChI Key: QMWKOUQXCXGEQO-UHFFFAOYSA-N
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Description

1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one is a complex organic compound featuring a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one typically involves the reaction of 2-methylpyrrolidine with a suitable alkylating agent under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-(Aminomethyl)-1-ethylpyrrolidine
  • N-allyl-2-(aminomethyl)pyrrolidine
  • 2-aminomethylpiperidine

Comparison: 1-[2-(Aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and therapeutic potentials, making it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1-[2-(aminomethyl)-2-methylpyrrolidin-1-yl]-3-methylbutan-1-one

InChI

InChI=1S/C11H22N2O/c1-9(2)7-10(14)13-6-4-5-11(13,3)8-12/h9H,4-8,12H2,1-3H3

InChI Key

QMWKOUQXCXGEQO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)N1CCCC1(C)CN

Origin of Product

United States

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